SB-273005 is a synthetic, non-peptide antagonist of αvβ3 and αvβ5 integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Integrins are transmembrane receptors that play crucial roles in cell adhesion, migration, and signaling. By selectively blocking these integrins, SB-273005 interferes with these cellular processes, making it a valuable tool in studying various physiological and pathological conditions. It exhibits high potency for both αvβ3 (Ki = 1.2 nM) and αvβ5 (Ki = 0.3 nM) integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Scientific research has explored its potential in areas like cancer treatment, inflammatory diseases, and bone resorption.
A multi-kilogram scale enantioselective synthesis of SB-273005 was developed to meet the demands of Phase 1 clinical trials. [ [] https://www.semanticscholar.org/paper/248e08b6dd0cd0763aba5eadfe1bb749aa612d22 ] The synthesis involved overcoming challenges such as developing a scalable Mitsunobu coupling of the side chain to the main body and establishing an enantioselective route. The details of the synthesis are described in the referenced paper.
SB-273005 acts as a competitive antagonist of αvβ3 and αvβ5 integrins. It binds to these integrins, preventing their interaction with their natural ligands, such as vitronectin. [ [] https://www.semanticscholar.org/paper/f0e58fcfc0c8c14096b0c6a7f373b199c336fafc ] This inhibition disrupts downstream signaling pathways dependent on these integrins, ultimately affecting cell adhesion, migration, and other cellular functions. For instance, by blocking αvβ3 in villous trophoblasts, SB-273005 disrupts tissue homeostasis in the decidua, impacting cellular proliferation. [ [] https://www.semanticscholar.org/paper/7b62496c027ea966077173dd0beda5eaaa677160 ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6